![molecular formula C20H19F3N6O2 B2508339 N-{1-[6-(Trifluormethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(4-oxo-3,4-dihydrochinazolin-3-yl)acetamid CAS No. 2034262-52-5](/img/structure/B2508339.png)
N-{1-[6-(Trifluormethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(4-oxo-3,4-dihydrochinazolin-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound featuring a quinazolinone core structure. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit the proliferation of various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For example, certain analogs have demonstrated selective COX-2 inhibition with minimal ulcerogenic effects, making them potential candidates for treating inflammatory diseases without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study on Anticancer Activity
A study conducted on a series of quinazolinone derivatives demonstrated that compounds with similar structural motifs to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent analogs were further evaluated for their effects on cell cycle progression and apoptosis induction .
Study on Anti-inflammatory Activity
In another study focusing on COX enzyme inhibition, several derivatives were synthesized and screened for their anti-inflammatory properties. The results indicated that certain analogs displayed significant inhibition of COX-II activity at concentrations lower than those required for traditional NSAIDs, showcasing their potential as safer alternatives for treating inflammatory conditions .
Wirkmechanismus
Quinazolinones
The quinazolinone ring system is a significant class of N-heterocyclic compounds found in a large number of compounds with beneficial biological properties, including those that are anti-cancer , anti-inflammatory , anticonvulsant , hypotensive , and anti-malarial in nature .
Phthalimide derivatives
Phthalimide derivatives have been extensively documented to produce favorable medicinal effects, such as analgesic , anti-inflammatory , and antiviral properties, among other advantages.
Synthesis
The compound can be synthesized by combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up, have excellent yields, and employ water as a solvent, making their synthesis an environmentally friendly procedure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using various catalysts and conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally friendly solvents like water . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional functional groups, while reduction reactions may produce more saturated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring distinguishes it from other quinazolinone derivatives, potentially leading to unique biological activities and applications.
Biologische Aktivität
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific synthetic route for the target compound often includes:
- Formation of the quinazoline core through cyclization reactions involving appropriate precursors.
- Substitution reactions to introduce the piperidine and trifluoromethyl pyrimidine groups.
- Amidation to finalize the acetamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may exhibit:
- Inhibition of cancer cell proliferation by interfering with DNA replication and protein synthesis.
- Neuroprotective effects through modulation of neurotransmitter systems.
Pharmacological Profile
Recent studies have evaluated the pharmacological profile of similar quinazoline derivatives, indicating several key activities:
- Antitumor Activity
- Enzyme Inhibition
- Anti-inflammatory Effects
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives similar to the target compound:
- Study on Antitumor Effects
- Neuroprotective Study
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-9-17(25-11-24-16)28-7-5-13(6-8-28)27-18(30)10-29-12-26-15-4-2-1-3-14(15)19(29)31/h1-4,9,11-13H,5-8,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJQRCPDLGMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.